(Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid
Description
(Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid is an α,β-unsaturated carbonyl compound characterized by a conjugated system with bromine (C3), chlorine (C2), and a ketone group (C4) substituents. Its molecular formula is C₄H₃BrClO₃, with a molecular weight of approximately 228.42 g/mol. The (Z)-configuration denotes that the higher-priority substituents (Br and Cl) are on the same side of the double bond, influencing its stereoelectronic properties.
Properties
CAS No. |
51742-42-8 |
|---|---|
Molecular Formula |
C4H2BrClO3 |
Molecular Weight |
213.41 g/mol |
IUPAC Name |
(Z)-3-bromo-2-chloro-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H2BrClO3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2- |
InChI Key |
ALLBBCMVBCVCKG-IHWYPQMZSA-N |
Isomeric SMILES |
C(=O)/C(=C(\C(=O)O)/Cl)/Br |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation of 2-substituted furans + oxidation | 2-substituted furans | NBS/pyridine or NBS/NaHCO3, NaClO2 oxidation | 62–87 | Mild conditions, preserves double bond configuration, suitable for various substituents |
| Halogenation of α,β-unsaturated keto esters | 3-oxo-propionic acid esters | I2, Cu(OAc)2·H2O, DMSO, 80 °C | Up to 80 | Tandem iodination and dimerization, followed by halogen exchange or chlorination |
| Michael/Aza-Michael addition and cyclization | 3-(4-bromobenzoyl)prop-2-enoic acid | Thiourea, ethyl cyanoacetate, malononitrile, ammonium acetate/piperidine | Not specified | Produces heterocyclic derivatives, stereoselective, yields (Z)-isomer intermediates |
Mechanistic Insights and Reaction Pathways
The halogenation reactions often proceed via radical pathways, as indicated by inhibition studies using radical scavengers like TEMPO, which drastically reduce product formation.
The tandem iodination and dimerization mechanism involves initial α-iodination of keto esters, radical formation, self-dimerization to 1,4-enedione intermediates, and subsequent dealkoxycarbonylation to yield the halogenated keto acids.
Michael and aza-Michael additions proceed via nucleophilic attack on the α,β-unsaturated system, favoring the (Z)-configuration due to steric and electronic factors during cyclization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic substitution due to its higher leaving-group ability compared to chlorine. Chlorine at position 2 is less reactive but can participate in elimination or substitution under forcing conditions.
Example : Reaction with thiourea in ethanol under reflux yields thiadiazole derivatives via displacement of bromide and subsequent cyclization .
Michael Addition Reactions
The α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling conjugate additions with nucleophiles such as amines, enolates, or thiols.
Key Finding : Reactions with bifunctional nucleophiles (e.g., ethyl cyanoacetate) lead to cyclized products such as pyridones and pyridazines .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing nitrogen- and sulfur-containing heterocycles, critical in pharmaceutical applications.
Mechanistic Insight : Cyclization often proceeds via initial Michael addition, followed by intramolecular nucleophilic attack or dehydration .
Cross-Coupling Reactions
The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds.
Example : Cross-coupling with organozinc reagents in DMF yields 3-substituted but-3-enoic acids .
Esterification and Carboxylic Acid Derivatization
The carboxylic acid group undergoes typical derivatization reactions, enhancing solubility or enabling further functionalization.
| Reaction Type | Reagents/Conditions | Product | Source Citation |
|---|---|---|---|
| Esterification | SOCl₂ followed by alcohols | Ethyl/methyl esters | |
| Amide Formation | Thionyl chloride, amines | Substituted amides |
Application : Ester derivatives are intermediates in pesticide synthesis .
Oxidation and Decarboxylation
The α,β-unsaturated system and carboxylic acid group are susceptible to oxidative and thermal degradation.
| Reaction Type | Conditions | Product | Source Citation |
|---|---|---|---|
| Oxidative cleavage | Ozone or KMnO₄ | Dicarboxylic acid derivatives | |
| Thermal decarboxylation | High temperature (Δ) | 3-bromo-2-chloro-but-2-en-4-one |
Biological Relevance
Derivatives of this compound show potential in:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid exhibits notable antimicrobial properties. It has been investigated for its potential to inhibit the growth of various pathogens, including bacteria and fungi. This characteristic makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be used to synthesize derivatives that have shown promise in treating conditions such as inflammation and cancer. The introduction of halogens (bromine and chlorine) into the molecular structure enhances the reactivity and biological activity of the resultant compounds.
Case Study: Anticancer Properties
A study demonstrated the potential anticancer properties of derivatives synthesized from (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid. These derivatives were tested against several cancer cell lines, showing significant cytotoxic effects, thereby highlighting the compound's utility in anticancer drug development.
Agricultural Applications
Herbicide Development
The compound has been explored for its herbicidal properties. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing new herbicides that target unwanted vegetation without affecting crop yield.
Case Study: Herbicide Efficacy
In field trials, formulations based on (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid demonstrated effective control over common weeds while maintaining safety for surrounding crops. This dual action presents an opportunity for sustainable agricultural practices.
Chemical Synthesis Applications
Building Block for Organic Synthesis
As a versatile building block, (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid is utilized in various synthetic pathways to create complex organic molecules. Its reactivity allows chemists to introduce functional groups that are crucial for further transformations.
| Application Area | Specific Use | Remarks |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Potential against resistant strains |
| Synthesis of anticancer compounds | Significant cytotoxic effects observed | |
| Agricultural Science | Herbicide development | Effective against weeds, safe for crops |
| Chemical Synthesis | Intermediate in organic synthesis | Versatile building block for complex molecules |
Mechanism of Action
The mechanism of action of (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid involves its interaction with specific molecular targets. The presence of halogen atoms allows for strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key structural analogs include halogenated α,β-unsaturated carboxylic acids with variations in substituent type, position, and stereochemistry. Below is a comparative analysis:
Spectroscopic and Reactivity Differences
- NMR Analysis : Comparative NMR studies (e.g., δH shifts) reveal distinct chemical environments. For instance, in analogs like those above, substituents at C3–C4 cause significant δH variations in adjacent protons (e.g., upfield shifts for methoxy groups vs. downfield shifts for halogens) .
- Reactivity : The target compound’s dual halogenation (Br and Cl) amplifies electrophilic character at the α,β-unsaturated site, favoring nucleophilic additions (e.g., Michael additions). In contrast, the phenyl-substituted analog exhibits π-π stacking interactions, stabilizing intermediates in polymerization reactions .
Physicochemical Properties
- Solubility : The methoxy-substituted analog () has higher aqueous solubility due to polar OCH₃, whereas the phenyl-substituted compound () is lipid-soluble. The target compound, lacking polar groups, likely has intermediate solubility.
- Thermal Stability : Halogenated analogs generally exhibit lower thermal stability due to weaker C–Br/C–Cl bonds. However, conjugation with the carbonyl group in the target compound may mitigate this via resonance stabilization .
Application Contexts
- Synthetic Utility : The target compound’s dual halogens make it a versatile electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the phenyl-substituted analog is more suited for aromatic functionalization .
- Biological Activity : Halogenated α,β-unsaturated acids often show antimicrobial activity. The methoxy analog’s solubility may enhance bioavailability, while the phenyl analog’s hydrophobicity favors membrane penetration .
Methodologies for Structural Comparison
- Graph-Based Comparison : Advanced algorithms compare molecular graphs to assess structural similarity, capturing critical features like halogen positions and stereochemistry. This method outperforms bit-vector approaches in accuracy, especially for Z/E isomer differentiation .
- Lumping Strategies : Compounds with similar substituents (e.g., halogens at C3) are grouped to predict shared reactivity, though differences (e.g., Cl vs. OCH₃) necessitate separate categorization for precise modeling .
Biological Activity
(Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid, a compound belonging to the class of α,β-unsaturated carbonyl compounds, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, focusing on various studies and findings.
Synthesis and Structural Characteristics
The synthesis of (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid typically involves the bromination and chlorination of appropriate precursors. The compound's structure can be represented as follows:
Its molecular characteristics include a bromine atom and a chlorine atom attached to the double bond of the butenoic acid framework, contributing to its reactivity and biological potential.
1. Antibacterial Properties
Research indicates that (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid exhibits notable antibacterial activity. A study highlighted its effectiveness against Staphylococcus aureus, suggesting its potential use in developing antibacterial agents . This activity is attributed to its ability to inhibit bacterial growth through mechanisms that may involve disrupting cellular processes.
2. Antitumor Activity
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human lung adenocarcinoma (A549) cells with an IC50 value below 10 µM . Further research revealed that it selectively targets cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies .
The biological activity of (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid is hypothesized to involve the inhibition of key enzymes in metabolic pathways critical for cell survival. For instance, it may act as an inhibitor of phospholipase enzymes, which are essential in various cellular signaling pathways .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (Z)-3-Bromo-2-chloro-4-oxo-but-2-enoic acid while preserving stereochemical integrity?
- Methodological Answer : Optimize halogenation and oxidation steps under controlled conditions to avoid isomerization. Use low-temperature reactions (e.g., below 0°C) with stereospecific catalysts. Monitor intermediates via thin-layer chromatography (TLC) or HPLC to detect undesired stereoisomers. For bromination, consider electrophilic addition to the α,β-unsaturated ketone intermediate, followed by selective chlorination . Purification via recrystallization or preparative HPLC ensures stereochemical purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the Z-configuration (coupling constants ~10–14 Hz for cis-olefins) and substituent positions.
- IR : Validate the carbonyl (C=O) stretch (~1700–1750 cm) and conjugated double bond (C=C) absorption.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- Purity : Employ HPLC (C18 column, acetonitrile/water gradient) or GC (derivatized samples) with >97% purity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways, comparing activation energies for bromination, chlorination, or nucleophilic attack. Validate with kinetic studies (e.g., stopped-flow techniques) under varied pH and solvent conditions. Cross-reference experimental results (e.g., regioselectivity in Michael additions) with computational descriptors like Fukui indices or electrostatic potential maps. Address discrepancies by revisiting solvent effects or protonation states in silico models .
Q. What crystallographic methods are suitable for unambiguously determining the Z-configuration of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement . Grow crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). Refine the structure using high-resolution data (resolution ≤ 0.8 Å) to resolve halogen positions and torsional angles. Validate the Z-configuration via anisotropic displacement parameters and residual electron density maps. For twinned crystals, employ SHELXD for structure solution .
Q. How can researchers design experiments to investigate this compound’s role as a Michael acceptor in organic synthesis?
- Methodological Answer :
- Kinetic Studies : Measure reaction rates with nucleophiles (e.g., thiols or amines) in polar aprotic solvents (DMF, DMSO) using UV-Vis spectroscopy.
- Mechanistic Probes : Isotopic labeling ( at the carbonyl) or trapping experiments (e.g., DMPO for radical intermediates) to distinguish between concerted vs. stepwise mechanisms.
- Computational Modeling : Compare transition states (TS) for conjugate addition using QM/MM hybrid methods to predict regioselectivity .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing conflicting spectral or reactivity data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate spectral shifts (NMR, IR) with reaction conditions. Use Bayesian statistics to quantify uncertainty in kinetic parameters. For reproducibility, standardize protocols (e.g., ISTD for GC/MS) and report confidence intervals (95% CI) for replicate experiments. Address outliers via Grubbs’ test or robust regression .
Q. How should researchers handle batch-to-batch variability in synthesis yields?
- Methodological Answer : Implement design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). Use response surface methodology (RSM) to optimize conditions. Characterize impurities via LC-MS and adjust purification protocols (e.g., switch from silica gel to reverse-phase chromatography). Document all parameters in open-access repositories for transparency .
Safety & Compliance
Q. What safety protocols are essential when handling this compound’s reactive halogen and carbonyl groups?
- Methodological Answer : Use inert atmosphere (N/Ar) for reactions to prevent oxidation. Store at 0–6°C in airtight, light-resistant containers. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Conduct risk assessments for genotoxicity (Ames test) and ecotoxicity (Daphnia magna assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
